Cas no 13376-78-8 ([(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid)

[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid structure
13376-78-8 structure
Nome del prodotto:[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid
Numero CAS:13376-78-8
MF:C10H13O4PS2
MW:292.311581373215
CID:157918
PubChem ID:12878836

[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, a-[(dimethoxyphosphinothioyl)thio]-
    • Phenthoate solution
    • Phenthoate acid
    • (dimethyl s-(phenylethoxycarbonylmethyl)phosphorothiolothionate)
    • (o,o-dimethyl-s-(alpha-(carboethoxy)benzyl)phosphorodithioate
    • (o,o-dimethyldithiophoshorylphenyl)-acetic aci ethyl ester
    • (o,o-dimethyldithiophosphorylphenyl)-acetic aci ethyl ester
    • TH 3461
    • Dithiophosphoric acid O,O-dimethyl-S-[carboxy(phenyl)methyl] ester
    • acetic acid, mercaptophenyl-, ethyl ester, s-ester with o,o-dimethyl phosphorod
    • (dimethyl s-(phenylethoxycarbonylmethyl)phosphorothiolothionate) (o,o-dimethyl-s-(alpha-(carboethoxy)benzyl)phosphorodithioate
    • 13376-78-8
    • UNII-55H874A3M9
    • SCHEMBL8005679
    • PHOSPHORODITHIOIC ACID, O,O-DIMETHYL ESTER, S-ESTER WITH MERCAPTOPHENYLACETIC ACID
    • Q27894676
    • .alpha.-[(Dimethoxyphosphinothioyl)thio]phenylacetic acid
    • Benzeneacetic acid, alpha-[(dimethoxyphosphinothioyl)thio]-
    • Benzeneaceticacid,alpha-[(dimethoxyphosphinothioyl)thio]-
    • Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-
    • alpha-((Dimethoxyphosphinothioyl)thio)phenylacetic acid
    • 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetic acid
    • 2-((Dimethoxyphosphorothioyl)thio)-2-phenylacetic acid
    • DTXSID5058305
    • .ALPHA.-((DIMETHOXYPHOSPHINOTHIOYL)THIO)BENZENEACETIC ACID
    • 55H874A3M9
    • CS-0444746
    • TH-3461
    • WYDIDFDHSKJUKT-UHFFFAOYSA-N
    • Alpha-[(dimethoxyphosphinothioyl)thio]-benzeneacetic acid
    • DB-264315
    • [(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid
    • Inchi: 1S/C12H17O4PS2/c1-15-17(14,18-2)19-10-12(13)16-9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
    • Chiave InChI: WYDIDFDHSKJUKT-UHFFFAOYSA-N
    • Sorrisi: COP(=S)(OC)SC(C1=CC=CC=C1)C(=O)O

Proprietà calcolate

  • Massa esatta: 320.03100
  • Massa monoisotopica: 291.99928824g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 6
  • Complessità: 297
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 113Ų

Proprietà sperimentali

  • Densità: 1.396±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 17-18°C
  • Indice di rifrazione: 1.555
  • Solubilità: Quasi insolubile (0,082 g/l) (25°C),
  • PSA: 111.96000
  • LogP: 4.19190
  • Sensibilità: Sensibile alla luce

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